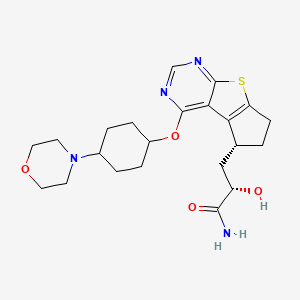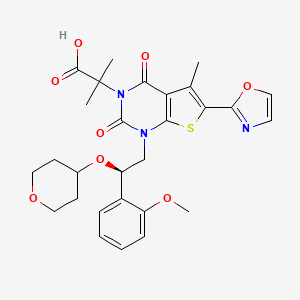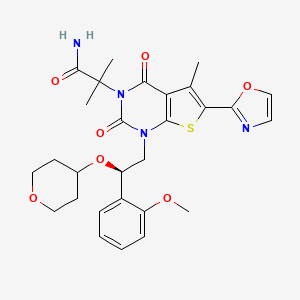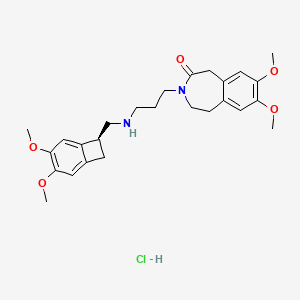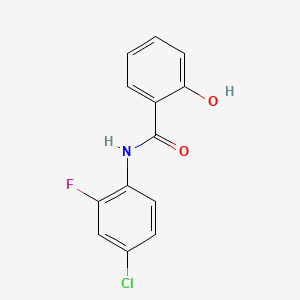
Nidufexor
Übersicht
Beschreibung
Nidufexor is a chemical compound that acts as a partial agonist of the farnesoid X receptor (FXR). It has been investigated for its potential therapeutic effects in treating conditions such as diabetic nephropathy and nonalcoholic steatohepatitis . The compound is known for its ability to modulate FXR, which plays a crucial role in bile acid regulation, lipid metabolism, and inflammation .
Wirkmechanismus
Target of Action
Nidufexor, also known as LMB763, is a drug that acts as a partial agonist of the Farnesoid X receptor (FXR) . FXR is a bile acid-activated nuclear receptor highly expressed in the liver, gall bladder, intestines, and kidney . It plays a crucial role in regulating bile acid production, conjugation, and transport .
Mode of Action
This compound interacts with its primary target, FXR, by exerting partial agonistic activity . This interaction leads to FXR-dependent gene modulation . The FXR agonists, including this compound, reduce lipid accumulation in the liver, hepatocellular inflammation, hepatic injury, and fibrosis .
Biochemical Pathways
Upon activation, FXR initiates homeostatic responses to control bile acid levels by inducing genes involved in bile acid efflux, conjugation, and transport . This process involves the release of a naturally occurring hormone, fibroblast growth factor 19 (FGF19; rodent ortholog FGF15), from enterocytes in response to physiological FXR activation .
Result of Action
This compound addresses fibrosis, oxidative stress, inflammation, and cell death, thereby potentially improving the management of conditions like diabetic kidney disease . It has shown to reduce lipid accumulation in the liver, hepatocellular inflammation, hepatic injury, and fibrosis .
Biochemische Analyse
Biochemical Properties
Nidufexor is a non-bile acid FXR agonist . It interacts with the farnesoid X receptor (FXR), a bile acid-activated nuclear receptor highly expressed in the liver, gall bladder, intestines, and kidney . Upon activation, FXR regulates bile acid production, conjugation, and transport .
Cellular Effects
This compound addresses fibrosis, oxidative stress, inflammation, and cell death, and therefore has the potential to improve the management of diabetic kidney disease . It exerts positive effects on multiple aspects of the disease, including reducing lipid accumulation in the liver, hepatocellular inflammation, hepatic injury, and fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the farnesoid X receptor (FXR). As a partial FXR agonist, it modulates the activity of this receptor, leading to changes in gene expression and enzyme activity . This results in the regulation of bile acid production, conjugation, and transport .
Temporal Effects in Laboratory Settings
It has been shown to have partial FXR agonistic activity in vitro and FXR-dependent gene modulation in vivo .
Dosage Effects in Animal Models
It has been shown to have potent effects in reducing lipid accumulation in the liver and inflammation in animal models of nonalcoholic steatohepatitis .
Metabolic Pathways
This compound is involved in the regulation of bile acid metabolism through its interaction with the farnesoid X receptor (FXR) . FXR, upon activation, initiates homeostatic responses to control bile acid levels by inducing genes involved in bile acid efflux and conjugation .
Transport and Distribution
Given its interaction with the farnesoid X receptor (FXR), it is likely to be distributed in tissues where FXR is highly expressed, such as the liver, gall bladder, intestines, and kidney .
Subcellular Localization
Given its interaction with the farnesoid X receptor (FXR), a nuclear receptor, it is likely to be localized in the nucleus where it can modulate gene expression .
Vorbereitungsmethoden
Die Synthese von Nidufexor umfasst mehrere Schritte, beginnend mit der Bildung eines tricyclischen Dihydrochromenopyrazol-Kerns. Dieser Kern wird dann durch verschiedene chemische Reaktionen modifiziert, um die endgültige Struktur von this compound zu erreichen . Der Syntheseweg umfasst typischerweise:
Bildung der Kernstruktur: Dies beinhaltet Cyclisierungsreaktionen, um den tricyclischen Dihydrochromenopyrazol-Kern zu bilden.
Funktionsgruppenmodifikationen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die gewünschten chemischen Eigenschaften zu erreichen.
Reinigung und Isolierung: Die endgültige Verbindung wird mit Techniken wie Chromatographie gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden für this compound würden wahrscheinlich eine Skalierung dieser Syntheserouten beinhalten, während gleichzeitig die Reaktionsbedingungen optimiert werden, um die Ausbeute zu maximieren und die Kosten zu minimieren.
Analyse Chemischer Reaktionen
Nidufexor unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Das Gegenteil von Oxidation, diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modulator von FXR wird Nidufexor in der Forschung verwendet, um die Rolle von FXR in verschiedenen biochemischen Stoffwechselwegen zu verstehen.
Biologie: Die Wirkungen von this compound auf den Lipidstoffwechsel und die Entzündung machen es zu einem wertvollen Werkzeug bei der Untersuchung von Stoffwechselerkrankungen und Entzündungszuständen.
Medizin: This compound hat sich bei der Behandlung von Erkrankungen wie diabetischer Nephropathie und nichtalkoholischer Fettleberhepatitis als vielversprechend erwiesen und ist somit ein potenzieller Therapeutikum
Industrie: Die Fähigkeit der Verbindung, FXR zu modulieren, könnte Anwendungen bei der Entwicklung neuer Medikamente und Therapien für Stoffwechsel- und Entzündungskrankheiten haben.
5. Wirkmechanismus
This compound übt seine Wirkungen aus, indem es als partieller Agonist des Farnesoid-X-Rezeptors (FXR) wirkt. FXR ist ein Kernrezeptor, der die Expression von Genen reguliert, die an der Gallensäurenproduktion, dem Lipidstoffwechsel und der Entzündung beteiligt sind . Durch die Modulation der FXR-Aktivität kann this compound diese biochemischen Stoffwechselwege beeinflussen, was zu seinen therapeutischen Wirkungen führt. Die beteiligten molekularen Ziele und Stoffwechselwege umfassen Gene, die mit dem Gallensäuren-Transport und -Stoffwechsel, der Lipidsynthese und Entzündungsreaktionen zusammenhängen .
Vergleich Mit ähnlichen Verbindungen
Nidufexor gehört zu einer Klasse von Verbindungen, die als FXR-Agonisten bekannt sind. Zu den ähnlichen Verbindungen gehören:
Obeticholic Acid: Ein Gallensäure-basierter FXR-Agonist, der sich in klinischen Studien zur Behandlung der nichtalkoholischen Fettleberhepatitis als vielversprechend erwiesen hat.
Tropifexor: Ein nicht-Gallensäuren-basierter FXR-Agonist, der sich derzeit in der klinischen Untersuchung befindet.
Cilofexor: Ein weiterer FXR-Agonist mit einem anderen Strukturmotiv im Vergleich zu this compound.
This compound ist einzigartig in seiner partiellen agonistischen Aktivität und seiner spezifischen chemischen Struktur, die es von anderen FXR-Agonisten unterscheidet. Seine Fähigkeit, die FXR-abhängige Genexpression in vivo zu modulieren, macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
4-[[benzyl-(8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carbonyl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O4/c1-30-25-21-13-20(28)11-12-23(21)35-16-22(25)24(29-30)26(32)31(14-17-5-3-2-4-6-17)15-18-7-9-19(10-8-18)27(33)34/h2-13H,14-16H2,1H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTIXGYXBIBOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4)CC5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336678 | |
| Record name | Nidufexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1773489-72-7 | |
| Record name | Nidufexor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1773489727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nidufexor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nidufexor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIDUFEXOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ1PL0TE6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Nidufexor interact with FXR and what are the downstream effects?
A: this compound acts as a partial agonist of FXR [, , ]. While its exact binding mechanism is not fully elucidated in the provided literature, FXR agonists typically bind to the receptor's ligand-binding domain, inducing a conformational change. This change enables FXR to heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.
Q2: What is the structural characterization of this compound?
A2: Unfortunately, the provided abstracts do not disclose the molecular formula, weight, or spectroscopic data for this compound. Further research in chemical databases or publications focusing on this compound's chemical synthesis would be necessary to obtain this information.
Q3: What makes this compound a promising therapeutic agent compared to other FXR agonists in development for NASH?
A3: While the provided abstracts do not directly compare this compound with other FXR agonists, they highlight several aspects that contribute to its potential:
- Non-bile acid structure: Unlike Obeticholic acid (OCA), a first-generation FXR agonist derived from bile acids, this compound possesses a novel, non-bile acid structure []. This difference may translate into an improved safety and tolerability profile.
- Partial agonistic activity: this compound exhibits partial FXR agonism in vitro [], which could potentially lead to a more balanced activation of FXR signaling and a reduced risk of side effects associated with full FXR agonism.
- Progression to Phase 2 clinical trials: this compound's advancement to Phase 2 clinical trials for NASH [] and diabetic nephropathy highlights its therapeutic potential and supports further investigation of its efficacy and safety in humans.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)
